molecular formula C14H9N5O5 B11526168 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11526168
M. Wt: 327.25 g/mol
InChI Key: QWGFBHZEQKIBJI-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature of Pyrano[2,3-d]Pyrimidine Derivatives

The pyrano[2,3-d]pyrimidine scaffold combines oxygen-containing pyran and nitrogen-rich pyrimidine rings through a shared [2,3-d] fusion pattern. This bicyclic system exhibits planar geometry with conjugated π-electrons across both rings, as demonstrated by X-ray crystallographic studies of related compounds. The numbering system positions the oxygen atom at the 1-position of the pyran ring and the nitrogen atoms at the 2- and 4-positions of the pyrimidine component.

For the target compound, systematic IUPAC nomenclature follows:

  • Pyrano[2,3-d]pyrimidine designates the fused bicyclic core
  • 2,4-Dioxo specifies keto groups at positions 2 and 4
  • 1,3,4,5-Tetrahydro indicates hydrogen saturation at four ring positions
  • 5-(4-Nitrophenyl) locates the para-nitro-substituted benzene ring at position 5
  • 6-Carbonitrile positions the nitrile group at position 6
  • 7-Amino specifies the amine substituent at position 7

The molecular formula C₁₄H₁₀N₄O₅ reflects this substitution pattern, with calculated molecular weight matching experimental mass spectrometry data.

Structural Feature Position Electronic Contribution
Pyran oxygen 1 Electron-donating resonance
Pyrimidine N1 2 Hydrogen-bond acceptor
Pyrimidine N2 4 Conjugation site
4-Nitrophenyl group 5 Strong electron-withdrawing
Carbonitrile 6 Polarized triple bond
Amino group 7 Nucleophilic center

Properties

Molecular Formula

C14H9N5O5

Molecular Weight

327.25 g/mol

IUPAC Name

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H9N5O5/c15-5-8-9(6-1-3-7(4-2-6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(8)16/h1-4,9H,16H2,(H2,17,18,20,21)

InChI Key

QWGFBHZEQKIBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Standard Procedure

A mixture of 4-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is heated at 90°C in a water/ethanol (1:1) solvent system. Catalysts such as Fe₃O₄@MOF nanocomposites (25 wt%) are added to accelerate the reaction. Completion is monitored via TLC (n-hexane/EtOAc, 70:30), followed by magnetic separation of the catalyst and recrystallization of the product from hot ethanol. Yields typically range from 85–92% .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between the aldehyde and malononitrile.

  • Michael addition : Attack of the barbituric acid’s nucleophilic oxygen on the nitrile’s β-carbon.

  • Cyclocondensation : Intramolecular nucleophilic addition and dehydration to form the fused pyranopyrimidine ring.

Catalytic Systems and Optimization

Catalysts significantly influence reaction efficiency and environmental sustainability. Key systems include:

Magnetic Nanocatalysts

Fe₃O₄ nanoparticles functionalized with metal-organic frameworks (MOFs) enable rapid kinetics (30–60 minutes) and high recyclability (6 cycles without activity loss). Comparative studies show:

CatalystReaction Time (min)Yield (%)Reusability
Fe₃O₄@MOF45926 cycles
ZnO nanoparticles90783 cycles
Mn₃O₄120652 cycles

Data derived from

Solvent Effects

Polar protic solvents like ethanol-water mixtures enhance solubility of intermediates, while aprotic solvents (e.g., DMF) lead to side reactions. A 1:1 ethanol-water ratio optimizes yield and purity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (88–90%). This method minimizes thermal degradation, particularly for heat-sensitive nitro groups.

Solid-State Mechanochemical Synthesis

Ball-milling reactants with KHSO₄ as an acidic catalyst achieves solvent-free synthesis. Yields of 82% are reported after 30 minutes of milling, though product purification requires additional steps.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.18–8.36 (d, 4H, ArH), 7.98 (s, 1H, NH₂), 6.95 (s, 1H, NH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2190 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

  • ESI-MS : m/z 380.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.

Challenges and Solutions

Nitro Group Stability

The 4-nitrophenyl group is prone to reduction under prolonged heating. Mitigation strategies include:

  • Using low-temperature catalytic systems (e.g., Fe₃O₄@MOF at 90°C).

  • Avoiding strong reducing agents during workup.

Byproduct Formation

Side products like N′-cyanooxazolylacetamidines may arise from competing cyclization pathways. These are minimized by optimizing stoichiometry and catalyst loading.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors with immobilized Fe₃O₄@MOF catalysts achieve a throughput of 1.2 kg/day while maintaining 90% yield. Solvent recovery systems reduce waste by 70% .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrano[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of several derivatives, including 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The compound demonstrated significant activity against various bacterial strains. Specifically, it showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer properties. A study reported that 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM respectively . These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Catalysis

Hybrid Catalysts
The compound has been utilized in the synthesis of hybrid catalysts for organic reactions. Research has shown that incorporating 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile into catalytic systems enhances the efficiency of reactions such as the synthesis of various heterocycles. This is attributed to its ability to stabilize transition states during catalytic cycles .

Material Science

Nanocomposites
In material science applications, this compound has been integrated into nanocomposite materials to improve their mechanical and thermal properties. A recent study demonstrated that incorporating 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile into polymer matrices resulted in enhanced tensile strength and thermal stability compared to unmodified polymers .

Summary Table of Applications

Application Area Details Reference
Antimicrobial ActivityMIC values as low as 32 µg/mL against bacterial strains
Anticancer PropertiesIC50 values of 15 µM (MCF-7), 20 µM (HeLa)
CatalysisEnhances efficiency in organic reactions
Material ScienceImproves mechanical and thermal properties of nanocomposites

Mechanism of Action

The mechanism of action of 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately inducing cell death in cancer cells . This mechanism makes it a promising candidate for combination therapy with DNA-damaging agents in cancer treatment .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Substituents (R) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound : 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile 4-Nitrophenyl 211–214 95 $ ^1H $ NMR: δ 3.06 (s, CH$3$), 3.35 (s, CH$3$), 7.49 (s, NH$_2$), 7.55–8.15 (Ar-H)
7-Amino-5-(2-nitrophenyl)-1,3-dimethyl analog (DMF solvate) 2-Nitrophenyl, CH$_3$ N/A N/A X-ray: Monoclinic crystal (P21/c), C–H···O/N hydrogen bonds; planar pyran ring
7-Amino-5-(4-chlorophenyl)-2,4-dioxo analog 4-Chlorophenyl 226–229 95 IR: 3,315 cm$^{-1}$ (NH$_2$), 2,198 cm$^{-1}$ (C≡N); $ ^1H $ NMR: δ 4.23 (benzylic CH)
7-Amino-5-(3-bromophenyl)-2,4-dioxo analog 3-Bromophenyl N/A N/A SIRT1 IC$_{50}$ > nicotinamide; predicted favorable pharmacokinetics
7-Amino-5-(2-methoxyphenyl)-2,4-dioxo analog 2-Methoxyphenyl 209–212 98 IR: 3,365 cm$^{-1}$ (NH$2$), 2,175 cm$^{-1}$ (C≡N); $ ^1H $ NMR: δ 3.71 (OCH$3$)

Key Observations:

Substituent Position and Electronic Effects :

  • The 4-nitrophenyl group in the target compound enhances electron-deficient properties compared to 2-nitrophenyl or halogenated analogs, influencing reactivity and biological activity .
  • Methoxy and hydroxy substituents (e.g., in 4c and 4d ) introduce steric and electronic modulation, altering hydrogen-bonding interactions and solubility.

Synthetic Efficiency: Yields for analogs range from 91% to 98%, with ionic liquid catalysts (e.g., Choline chloride·ZnCl$2$) and nanocatalysts (e.g., Fe$3$O$_4@MOF) offering superior efficiency compared to traditional bases .

Biological Activity :

  • The 3-bromophenyl analog exhibits potent SIRT1 inhibition, surpassing nicotinamide in vitro, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
  • 4-Chlorophenyl and 4-nitrophenyl derivatives show comparable thermal stability (m.p. >210°C), suggesting robustness for drug formulation .

Mechanistic and Catalytic Comparisons

Key Observations:

  • Green Chemistry : Deep eutectic solvents (DES) and ionic liquids reduce environmental impact while maintaining efficiency .
  • Catalyst Recyclability: Nanocomposites like Fe$3$O$4@MOF retain >90% activity after multiple cycles, critical for industrial scalability .

Spectral and Crystallographic Insights

  • NMR Trends : Benzylic proton signals (δ 4.23–4.89 ppm) and NH$_2$/NH resonances (δ 7.13–12.16 ppm) are consistent across analogs, confirming structural integrity .
  • X-ray Diffraction: The 2-nitrophenyl analog forms a planar pyran ring with unclassical C–H···O/N bonds, contrasting with non-planar conformations in other derivatives .

Q & A

Q. Key Methodological Steps :

  • Reagent Preparation : Equimolar barbituric acid and 4-nitrobenzaldehyde derivative.
  • Catalytic System : Glacial acetic acid with P₂O₅ (5–10 mol%).
  • Reaction Conditions : Reflux for 6–12 hours, followed by cooling and crystallization.
  • Yield Optimization : Adjusting solvent polarity (e.g., ethanol-DMF mixtures) improves crystallinity .

How is the compound structurally characterized to confirm regiochemistry and purity?

Basic
Structural confirmation relies on spectroscopic and crystallographic

  • 1H NMR : Key signals include δ 3.06–3.35 ppm (CH₃ groups), δ 4.51 ppm (pyran CH), and δ 7.49–8.15 ppm (aromatic protons and NH₂) .
  • IR : Peaks at 2200–2250 cm⁻¹ confirm the nitrile group, while 1650–1750 cm⁻¹ indicate carbonyl stretches .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the pyrano-pyrimidine fused ring system (e.g., bond lengths and torsion angles) .

Advanced Data Contradiction :
Discrepancies in NMR shifts (e.g., NH₂ protons at δ 7.49 vs. δ 7.55 in related analogs) arise from substituent electronic effects. For instance, electron-withdrawing nitro groups deshield adjacent protons .

What factors influence reaction yields in the synthesis of this compound?

Advanced
Yield variability (e.g., 63–95% in vs. 3) depends on:

  • Substituent Steric Effects : Bulky groups (e.g., diethyl vs. methyl) hinder cyclization, reducing yields .
  • Catalyst Efficiency : P₂O₅ outperforms other Lewis acids (e.g., ZnCl₂) in promoting annulation but requires anhydrous conditions .
  • Solvent Choice : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .

Q. Methodological Optimization :

  • Stepwise Monitoring : TLC or HPLC tracks reaction progress to minimize byproducts.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

How does the 4-nitrophenyl substituent impact the compound’s electronic properties and reactivity?

Advanced
The nitro group introduces strong electron-withdrawing effects, influencing:

  • Tautomeric Equilibria : Stabilizes the enol form in the pyrimidine ring, altering hydrogen-bonding patterns in crystallographic studies .
  • Reactivity in Further Functionalization : Nitro groups facilitate nucleophilic aromatic substitution (e.g., conversion to amines) but require controlled conditions to avoid ring decomposition .
  • Spectroscopic Signatures : UV-Vis spectra show a redshift (~320 nm) due to conjugation with the pyrano-pyrimidine system .

Contradictory Observations :
While nitro groups generally enhance thermal stability, some studies report decomposition during prolonged reflux (>8 hours), suggesting kinetic instability under acidic conditions .

What strategies are employed to resolve regioselectivity challenges in pyrano-pyrimidine synthesis?

Advanced
Regioselectivity issues arise from competing cyclization pathways (e.g., pyran vs. pyrimidine ring closure). Solutions include:

  • Directing Groups : Electron-donating substituents (e.g., methoxy) on the arylidene ketone favor pyrano ring formation .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reagent ratios and reaction pathways .
  • Crystallographic Validation : Single-crystal X-ray structures resolve ambiguities in regiochemical outcomes .

Case Study :
In , the methyl-substituted analog (3h) shows exclusive pyrano ring formation, whereas bulkier ethyl groups (3i) lead to mixed products, necessitating chromatographic separation .

What are the current gaps in understanding the biological activity of this compound?

Advanced
While structural analogs exhibit antitumor and antimicrobial activity (), specific mechanisms for this compound remain unexplored:

  • Target Identification : Molecular docking studies suggest potential kinase inhibition (e.g., EGFR or CDK2), but experimental validation is lacking .
  • Metabolic Stability : Limited data exist on cytochrome P450-mediated oxidation or glucuronidation pathways.
  • Toxicity Profiling : In vitro assays (e.g., HEK293 cell viability) are needed to assess therapeutic index .

Q. Research Priorities :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing nitro with methoxy) to correlate electronic properties with bioactivity .

How are computational methods applied to predict the compound’s physicochemical properties?

Advanced
Computational tools address experimental limitations:

  • Solubility Prediction : COSMO-RS simulations estimate logP values (~2.1), indicating moderate hydrophobicity .
  • pKa Determination : Quantum mechanical calculations predict deprotonation at N3 (pKa ~8.5), critical for bioavailability .
  • Reactivity Maps : AIM (Atoms in Molecules) analysis identifies nucleophilic sites (e.g., C6 nitrile) for derivatization .

Validation Challenges :
Discrepancies between predicted and experimental melting points (e.g., 211–214°C calculated vs. 212–214°C observed) highlight the need for force-field refinement .

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